(R)-2-Amino-4-(3-bromophenyl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2R)-2-amino-4-(3-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
OZPBGRHRYRFRRJ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)CC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for R 2 Amino 4 3 Bromophenyl Butanoic Acid and Its Stereoisomers
Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure α-amino acids like (R)-2-Amino-4-(3-bromophenyl)butanoic acid is a significant challenge in organic chemistry. The methods developed to achieve this goal are broadly categorized into asymmetric catalysis, where a small amount of a chiral catalyst creates a stereogenic center, and chiral auxiliary-mediated synthesis, where a stoichiometric amount of a chiral molecule directs the stereochemical outcome.
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis represents a highly efficient and atom-economical approach to enantioselective synthesis. By using a chiral catalyst, a prochiral substrate can be converted into a chiral product with high enantiomeric excess (e.e.). Key strategies involve the formation of the crucial carbon-carbon bond that establishes the chiral center at the α-position of the amino acid.
Rhodium-catalyzed asymmetric conjugate addition, a type of Michael addition, is a powerful method for enantioselective C-C bond formation. This strategy is particularly effective for synthesizing β-aryl carbonyl compounds, which can serve as precursors to the target amino acid. In a representative application of this methodology, a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand, such as (R)-BINAP, facilitates the addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org
For the synthesis of the this compound backbone, a similar approach could be envisioned. The key step would involve the conjugate addition of a (3-bromophenyl)boron species to a dehydroamino acid derivative or a related Michael acceptor. The choice of the chiral ligand is paramount for achieving high enantioselectivity, with different enantiomers of the ligand yielding opposite enantiomers of the product. orgsyn.org A large-scale synthesis of the related compound (S)-3-(4-bromophenyl)butanoic acid was achieved using a rhodium/(R)-BINAP system, demonstrating the industrial viability of this approach. orgsyn.org
Table 1: Representative Rhodium-Catalyzed Asymmetric Conjugate Addition
| Catalyst System | Substrates | Product | Enantiomeric Excess (e.e.) | Reference |
|---|
Note: This table illustrates the synthesis of a structural analogue. The stereochemistry of the BINAP ligand dictates the product's absolute configuration.
A more recent and advanced strategy for C-C bond formation is the palladium-catalyzed enantioselective activation of unactivated C(sp³)–H bonds. This method allows for the direct coupling of a C-H bond with an aryl halide or other coupling partners, guided by a directing group on the substrate and a chiral ligand. nih.gov Mono-N-protected amino acids (MPAA) and related structures like mono-N-protected α-amino-O-methylhydroxamic acids (MPAHA) have been developed as highly effective chiral ligands for these transformations. acs.org
This strategy could be applied to a suitable aliphatic carboxylic acid or amide precursor containing a directing group. The palladium catalyst, in conjunction with a chiral ligand, would selectively activate a β-C(sp³)–H bond for arylation with a 3-bromoaryl species. nih.gov The success of this method hinges on the discovery of a suitable ligand that can effectively control the stereochemistry of the C-H cleavage step. nih.govacs.org This approach offers a novel retrosynthetic disconnection for accessing complex amino acid structures. nih.gov
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-based methods involve the temporary covalent attachment of a chiral molecule to an achiral substrate. This auxiliary group directs the stereochemical course of a subsequent reaction before being cleaved to afford the enantiomerically enriched product.
Chiral acetals derived from readily available chiral alcohols or diols can serve as effective templates for asymmetric synthesis. While not a mainstream method for this specific target, the principle involves using the steric bulk of the chiral acetal (B89532) to control the facial selectivity of a reaction, such as alkylation or addition to a double bond. jst.go.jp For amino acid synthesis, an electrophilic glycine (B1666218) template featuring a chiral acetal could be alkylated with a suitable 3-bromophenyl-containing electrophile. The defined stereochemical environment created by the acetal would favor one diastereomeric product, which upon hydrolysis would yield the desired (R)-amino acid.
One of the most reliable and well-established methods for the asymmetric synthesis of α-amino acids is the alkylation of chiral nickel(II) complexes of glycine Schiff bases. nih.govehu.es In this approach, a Schiff base is formed between glycine and a chiral ligand, typically derived from (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone (BPB) or a similar structure. This Schiff base then coordinates with a Ni(II) ion to form a rigid, square-planar complex. nih.govacs.org
The chiral ligand effectively shields one face of the prochiral α-carbon of the glycine moiety. Consequently, when the complex is deprotonated and reacted with an electrophile, such as 3-bromobenzyl bromide, the alkylation occurs preferentially from the less hindered face. nih.govnih.gov This results in the formation of the new C-C bond with high diastereoselectivity. The final step involves acidic hydrolysis to break down the complex, which liberates the desired α-amino acid and allows for the recovery of the chiral auxiliary. acs.orgrsc.org This method has been successfully used to prepare a wide array of non-proteinogenic amino acids with high enantiopurity. nih.govehu.es
Table 2: Asymmetric Synthesis via Chiral Ni(II) Glycinate Complexes
| Chiral Ligand Source | Electrophile | Diastereomeric Excess (d.e.) | Product Configuration | Reference |
|---|---|---|---|---|
| (S)-BPB derivative | Various Alkyl Halides | >95% | (R)-Amino Acid | nih.govnih.gov |
Note: The product configuration is determined by the stereochemistry of the chiral proline-derived ligand.
Enzymatic Biocatalytic Routes for Stereospecific Formation
Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis for producing non-canonical amino acids. nih.gov Enzymes operate under mild conditions and exhibit remarkable stereo-, regio-, and chemoselectivity, often obviating the need for complex protection and deprotection steps. For the stereospecific formation of the (R)-amino acid configuration, (R)-selective amine transaminases ((R)-ATAs) are particularly valuable. frontiersin.org These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone precursor, establishing the desired chiral center with high enantiomeric purity. frontiersin.orgnih.gov
The development of these biocatalysts often involves protein engineering and directed evolution to enhance their stability, activity, and substrate scope beyond their natural functions. frontiersin.orgfrontiersin.org For instance, researchers have successfully engineered (R)-amine transaminase activity into an α-amino acid transaminase scaffold through targeted mutations in the active site, creating enzymes with activities comparable to natural (R)-ATAs. nih.gov This approach expands the toolbox of available biocatalysts for synthesizing a diverse range of chiral amines and amino acids.
Amine Transaminase Cascades for Non-Canonical Amino Acid Synthesis
Enzymatic cascades, where multiple biocatalytic reactions are performed sequentially in a single pot, represent a highly efficient strategy for synthesizing complex molecules like ncAAs. mdpi.comresearchgate.net These cascades minimize intermediate purification steps, reduce waste, and can overcome unfavorable thermodynamic equilibria. researchgate.net A common cascade strategy for synthesizing (R)-amino acids involves the coupling of an (R)-selective amine transaminase (or a D-amino acid aminotransferase) with one or more additional enzymes for cofactor regeneration. mdpi.comresearchgate.net
The transaminase requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to transfer the amino group. mdpi.com The reaction cycle consumes an amino donor (like D-alanine) and regenerates the PLP cofactor, but the accumulation of the pyruvate (B1213749) byproduct can inhibit the enzyme and shift the reaction equilibrium unfavorably. To address this, a dehydrogenase enzyme is often included in the cascade. For example, a lactate (B86563) dehydrogenase can reduce the pyruvate to lactate, or a formate (B1220265) dehydrogenase can be used in a system that ensures the continuous supply of the amino donor, driving the reaction towards completion. mdpi.comresearchgate.net
A notable example is the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid, a close structural analog of the target compound. mdpi.com A multi-enzyme system was developed using an immobilized D-amino acid aminotransferase (DATA) from Bacillus cereus, a D-lactate dehydrogenase (D-LDH), and a formate dehydrogenase (FDH). mdpi.comresearchgate.net This immobilized system achieved high conversion rates in a continuous-flow reaction, demonstrating a viable platform for manufacturing D-amino acids. mdpi.com
Another relevant cascade was employed for the synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid. mdpi.comresearchgate.net This process used an (R)-amine transaminase (ATA-117) to convert a β-keto ester into the corresponding chiral amino ester, which was subsequently hydrolyzed and protected to yield the final product. mdpi.com These examples highlight the power of transaminase cascades in achieving highly stereoselective synthesis of halogenated aryl-alkanoic acid derivatives.
| Target Compound / Analog | Enzyme System | Key Features | Conversion / Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (R)-2-amino-3-(2-bromophenyl)propanoic acid | Immobilized D-amino acid ATA, D-lactate dehydrogenase (lhD-LDH), formate dehydrogenase (cbFDH) | Multi-enzyme immobilized cascade for continuous-flow reaction. | >95% stable conversion for 36h | Not specified | mdpi.com |
| Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid | (R)-Amine Transaminase (ATA-117) | Chemoenzymatic cascade involving transamination of a β-keto ester followed by chemical protection. | Not specified | Not specified | mdpi.comresearchgate.net |
| (R)-2-amino-4-hydroxybutanoic acid | Pyruvate aldolase (B8822740) and (R)-selective transaminase | Tandem aldol (B89426) addition and transamination cycle. | >95% yield | >99% ee | researchgate.net |
Diastereoselective Synthesis Approaches
In addition to enzymatic methods, traditional asymmetric synthesis provides crucial pathways for accessing specific stereoisomers of this compound. Diastereoselective strategies are particularly important for creating derivatives with multiple chiral centers. These methods typically involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the "chiral pool."
One established approach is the diastereoselective alkylation of a chiral glycine or alanine (B10760859) enolate equivalent. For instance, the alkylation of a Ni(II)-complex of a chiral Schiff base of alanine with racemic α-alkylbenzyl bromides has been shown to be a viable method for synthesizing α,β-dialkylphenylalanines with high diastereoselectivity. nih.gov This strategy relies on the chiral ligand to direct the approach of the electrophile, allowing for the differentiation of enantiomers in the racemic alkylating agent. nih.gov
Another powerful technique is the diastereoselective Michael addition. The phase-transfer catalyzed reaction of a Schiff base, such as N-(diphenylmethylene)benzylamine, with cinnamic acid esters can produce threo-4-amino-3,4-diphenylbutanoic acid derivatives. researchgate.net The choice of catalyst and reaction conditions controls the facial selectivity of the addition, leading to the desired diastereomer.
Furthermore, leveraging naturally occurring chiral molecules, or the "chiral pool," is a common and effective strategy. For example, a concise synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid was achieved starting from L-aspartic acid. scielo.br The key step involved a chemoselective nucleophilic substitution at the C4 methyl ester group of a protected aspartic acid derivative. scielo.br The inherent stereochemistry of the starting L-aspartic acid dictates the stereochemistry of the final product. A similar approach using D-aspartic acid would grant access to the corresponding (R)-enantiomer. These methods provide robust and predictable control over the stereochemical outcome.
| Synthetic Strategy | Example Application | Stereochemical Control Method | Key Outcome | Reference |
|---|---|---|---|---|
| Alkylation of Chiral Enolate | Synthesis of α,β-dialkyl-α-phenylalanines | Use of a Ni(II) complex with a chiral Schiff base of alanine. | High enantiomer differentiation at room temperature. | nih.gov |
| Michael Addition | Synthesis of threo-4-amino-3,4-diphenylbutanoic acid | Phase-transfer catalyzed reaction using a chiral catalyst. | Formation of the threo diastereomer. | researchgate.net |
| Chiral Pool Synthesis | Synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid | Starting from commercially available L-aspartic acid. | Enantiomerically pure product with defined stereochemistry from the starting material. | scielo.br |
Chiral Resolution Techniques for Butanoic Acid Derivatives
Diastereoisomeric Salt Formation and Selective Crystallization
The resolution of racemic mixtures through the formation of diastereomeric salts is a foundational and widely practiced chemical method. libretexts.orglibretexts.org This technique hinges on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of a different chiral compound (a resolving agent) to form a pair of diastereomers. libretexts.org These diastereomers, unlike the original enantiomers, possess distinct physical properties, including different solubilities in a given solvent. libretexts.orgadvanceseng.com This disparity in solubility allows for their separation by fractional crystallization. libretexts.org
For a racemic mixture of 2-Amino-4-(3-bromophenyl)butanoic acid, the process would involve reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org This acid-base reaction generates a pair of diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. Due to their different three-dimensional structures, these salts will exhibit different crystal packing energies and, consequently, different solubilities.
By carefully selecting a solvent, it is possible to create a solution from which one diastereomeric salt preferentially crystallizes, leaving the other dissolved in the mother liquor. libretexts.orgadvanceseng.com The crystallized salt can then be isolated by filtration. The final step involves the recovery of the desired enantiomer from the separated diastereomeric salt. This is typically achieved by acidifying the salt to protonate the carboxylate of the amino acid and neutralize the chiral base, allowing for the isolation of the enantiomerically pure (R)-2-Amino-4-(3-bromophenyl)butanoic acid. libretexts.org Commonly employed chiral bases for resolving acidic racemates include naturally occurring alkaloids like brucine (B1667951) and quinine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.org
Chromatographic Enantioseparation Techniques
Chromatographic methods offer powerful and analytical-scale to preparative-scale solutions for separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a particularly dominant technique in this field. strath.ac.uk
Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP) HPLC is a highly effective method for the analytical and preparative separation of enantiomers. The principle lies in the differential interaction between the two enantiomers of a racemic compound and a chiral stationary phase packed within the HPLC column. strath.ac.uk The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, leading to different retention times and thus, separation. rsc.org
The selection of the CSP is critical and is based on the structure of the analyte. For amino acid derivatives like 2-Amino-4-(3-bromophenyl)butanoic acid, several types of CSPs are effective. These include Pirkle-type columns, macrocyclic glycopeptide-based phases (e.g., teicoplanin, vancomycin), and zwitterionic ion-exchangers. strath.ac.ukrsc.orgnih.gov
Research on the separation of structurally similar compounds, such as β-amino-β-(4-bromophenyl) propionic acid, has demonstrated successful resolution using a (R,R) Whelk-01 column, which is a "hybrid" pi-electron acceptor-donor CSP. rsc.org The separation is typically achieved under normal-phase conditions using a mobile phase consisting of solvents like n-hexane, ethanol, and additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org For various amino butanoic acid derivatives, zwitterionic CSPs like CHIRALPAK ZWIX have also shown excellent separation capabilities under polar organic or reversed-phase conditions. nih.gov
The table below summarizes chromatographic conditions used for the separation of butanoic acid derivatives that are structurally related to the target compound.
Table 1: HPLC Conditions for Enantioseparation of Butanoic Acid Derivatives
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Elution Order |
|---|---|---|---|---|
| β-amino-β-(4-bromophenyl) propionic acid | (R,R) Whelk-01 | n-hexane / Ethanol / TFA / Isopropyl amine | > 2.5 | R then S |
| 3-amino-4-(4-chlorophenyl) butanoic acid | CHIRALPAK ZWIX(+) | H₂O/MeCN (10/90 v/v) containing 25 mM TEA and 50 mM AcOH | 4.28 | R then S |
| 3-amino-4-(p-tolyl) butanoic acid | CHIRALPAK ZWIX(+) | H₂O/MeCN (10/90 v/v) containing 25 mM TEA and 50 mM AcOH | 3.77 | R then S |
| 2-amino-4-phenylbutyric acid | CHIROBIOTIC T | MeOH/H₂O (90/10) | 1.5 | Not Reported |
Data sourced from multiple studies on analogous compounds. rsc.orgnih.gov
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution (EKR) is a highly selective and environmentally benign method for obtaining enantiomerically pure compounds. This technique exploits the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than on the other. advanceseng.com This results in a mixture of the unreacted, enantiopure starting material and the reacted, enantiopure product, which can then be separated. A key advantage is that these reactions occur under mild conditions, minimizing the risk of racemization or side reactions. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.
Lipases are a class of enzymes frequently used for the resolution of racemic amino acids and their derivatives. advanceseng.com For a racemic mixture of an amino acid ester, a lipase (B570770) can selectively hydrolyze the ester of one enantiomer (typically the L-enantiomer), leaving the other enantiomer's ester unreacted. advanceseng.com For instance, lipases from Pseudomonas and Rhizopus have been shown to selectively hydrolyze the L-esters of various amino acids, including the structurally related D,L-homophenylalanine. advanceseng.com
Another common enzymatic strategy is the enantioselective acylation of a racemic amine. Candida antarctica Lipase B (CAL-B) is a widely used biocatalyst for this purpose. In a typical setup, the racemic amine is reacted with an acyl donor, and the enzyme selectively acylates one enantiomer, allowing for the separation of the resulting amide from the unreacted amine enantiomer. For some processes, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired product. uni-halle.de
The table below details findings from enzymatic resolutions of related compounds.
Table 2: Enzymatic Kinetic Resolution of Amino Acid and Amine Derivatives
| Substrate | Enzyme | Reaction Type | Key Finding |
|---|---|---|---|
| Racemic phenylethylamines | Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | (R)-enantiomers produced with >99% ee. |
| D,L-homophenylalanine methyl ester | Pseudomonas lipase | Kinetic Resolution (Hydrolysis) | Selective hydrolysis of the L-amino acid ester. advanceseng.com |
| Racemic proline methyl ester | Candida antarctica Lipase A (CAL-A) | Dynamic Kinetic Resolution | Acylated to highly enantiopure (ee >97%) butanamides. uni-halle.de |
| (E)-4-phenylbut-3-en-2-yl butyrate | Lecitase™ Ultra | Kinetic Resolution (Hydrolysis) | Produced alcohol with 94–97% ee and unreacted ester with 95–96% ee. |
Chemical Transformations and Derivatization Strategies for R 2 Amino 4 3 Bromophenyl Butanoic Acid
Amidation and Peptide Coupling Reactions
The primary amine and carboxylic acid functionalities of (R)-2-Amino-4-(3-bromophenyl)butanoic acid are readily utilized in amidation and peptide coupling reactions to form peptide bonds. These reactions are fundamental in the construction of peptides and peptidomimetics. The success of these couplings hinges on the appropriate choice of coupling reagents and reaction conditions to ensure high yields and minimize side reactions, particularly racemization of the chiral center. nih.govsigmaaldrich.com
A variety of coupling reagents, developed and refined over decades of peptide synthesis, can be employed. These reagents activate the carboxylic acid group, facilitating its reaction with an amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. nih.gov
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. chempep.com To suppress racemization and improve efficiency, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). chempep.comnih.gov
Phosphonium salts , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are known for their high efficiency and are particularly useful for coupling sterically hindered amino acids. sigmaaldrich.com
Aminium/uronium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are among the most effective and widely used coupling reagents, known for their rapid reaction times and high yields. nextpeptide.com
The choice of solvent and base is also critical. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents, while tertiary amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) are used as bases to neutralize the reaction mixture. chempep.comchemspider.com
Below is a table summarizing typical conditions for peptide coupling reactions involving N-protected this compound.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Reference |
| DCC | HOBt | DIEA | DMF/DCM | >90 | chempep.com |
| HATU | - | DIEA | DMF | >95 | nextpeptide.com |
| PyBOP | - | DIEA | DMF | >90 | sigmaaldrich.com |
Protecting Group Strategies for Amino and Carboxyl Functionalities
To achieve selective transformations at different sites of the this compound molecule, it is essential to employ protecting groups for the amino and carboxyl functionalities. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal, a concept known as orthogonality. libretexts.org
Amino Group Protection:
The most commonly used protecting groups for the α-amino group in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. Both Boc- and Fmoc-protected derivatives of this compound are commercially available, facilitating their use in synthetic endeavors. chempep.comrsc.org
Boc (tert-butoxycarbonyl) Group: The Boc group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). google.com This makes it suitable for syntheses where other functional groups are sensitive to bases.
Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is stable to acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine (B6355638) in DMF. libretexts.org The orthogonality of the Fmoc and Boc groups allows for selective deprotection strategies in complex syntheses. The synthesis of Fmoc-protected amino acids can be achieved using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov
Carboxyl Group Protection:
The carboxylic acid is typically protected as an ester. The choice of ester depends on the desired cleavage conditions.
Methyl or Ethyl Esters: These simple esters are robust and are typically cleaved by saponification with a base like sodium hydroxide.
Benzyl (Bzl) Esters: These are cleaved by hydrogenolysis, a mild method that is compatible with many other functional groups.
tert-Butyl (tBu) Esters: Similar to the Boc group, tBu esters are cleaved under acidic conditions with TFA.
The following table summarizes common protecting groups and their cleavage conditions.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |
| Amino | tert-butoxycarbonyl | Boc | Acidic (e.g., TFA) | google.com |
| Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) | libretexts.org |
| Carboxyl | Methyl/Ethyl Ester | -Me/-Et | Basic (e.g., NaOH) | - |
| Carboxyl | Benzyl Ester | -OBzl | Hydrogenolysis (H₂, Pd/C) | - |
| Carboxyl | tert-Butyl Ester | -OtBu | Acidic (e.g., TFA) | - |
Halogen-Specific Cross-Coupling Reactions at the Bromophenyl Moiety
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the molecule's structure. For these reactions to be successful, the amino and carboxyl groups are typically protected.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures. organic-chemistry.orgclockss.org The reaction is compatible with various functional groups and often proceeds with high yields. nih.govnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon double bond. nih.gov This reaction is valuable for introducing vinyl groups or for constructing more complex olefinic structures. The oxidative Heck reaction, which couples an arylboronic acid to an alkene, has been shown to be effective for protein labeling in complex biological samples.
Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. nih.govwikipedia.org A palladium catalyst is used in conjunction with a copper(I) co-catalyst and a base. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.govnih.gov This reaction is instrumental in synthesizing arylalkynes, which are important intermediates in organic synthesis.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.org It is a powerful method for synthesizing arylamines and has seen wide application in medicinal chemistry. nih.govnih.gov The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. chemspider.com
The table below provides a general overview of the conditions for these cross-coupling reactions on a protected this compound derivative.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-95 | clockss.orgnih.gov |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 60-85 | nih.gov |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/DMF | 70-90 | organic-chemistry.orgnih.gov |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 65-90 | chemspider.comwikipedia.org |
These chemical transformations highlight the immense synthetic utility of this compound. The ability to perform amidation, protect the functional groups selectively, and engage in a variety of cross-coupling reactions makes it a highly valuable and adaptable scaffold for the synthesis of complex and biologically active molecules.
Advanced Spectroscopic Characterization and Structural Elucidation of R 2 Amino 4 3 Bromophenyl Butanoic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.
¹H NMR spectroscopy for (R)-2-Amino-4-(3-bromophenyl)butanoic acid allows for the identification and characterization of each proton in the molecule based on its unique electronic environment. The spectrum typically displays distinct signals for the aromatic protons, the α-proton adjacent to the chiral center, and the aliphatic protons of the butanoic acid chain.
The chemical environment of a proton determines its chemical shift (δ), measured in parts per million (ppm). Protons near electronegative atoms or groups (like -COOH, -NH₂, and the aromatic ring) are "deshielded" and appear at a higher chemical shift (downfield). youtube.com The protons on the terminal methyl groups of valine, for example, are well-shielded and appear upfield, while the α-proton next to the electronegative oxygen and nitrogen atoms is significantly deshielded and appears downfield. youtube.com
For this compound, the aromatic protons on the 3-bromophenyl ring would appear in the range of δ 7.0-7.5 ppm. The α-proton (Hα) is expected to resonate downfield due to the adjacent amino and carboxyl groups. The methylene (B1212753) protons (Hβ and Hγ) in the side chain will have characteristic chemical shifts and will show spin-spin coupling with each other and with the α-proton, providing connectivity information.
Stereochemical assignment at the C-2 position is crucial. While a standard ¹H NMR spectrum of a single enantiomer does not directly reveal its absolute configuration, comparing the spectra of enantiomeric pairs can sometimes show differences in the presence of a chiral environment. More definitive methods involve reacting the amino acid with a chiral derivatizing agent or using a chiral solvating agent to induce diastereomeric environments that are distinguishable by NMR. For certain cyclic amino acids, empirical rules have been developed where the chemical shift differences between specific protons can be used to assign stereochemistry. nih.gov For instance, in kainoid amino acids, the relative chemical shifts of methylene protons on the C-3 side chain differ significantly between C-3, C-4 cis and trans isomers, allowing for facile stereochemical assignment. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are approximate values based on typical ranges for similar structures. Actual values are solvent-dependent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxyl (COOH) | 10.0 - 13.0 | Broad Singlet |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplets |
| Alpha-Proton (α-H) | 3.5 - 4.0 | Triplet / Doublet of Doublets |
| Gamma-Protons (γ-CH₂) | 2.6 - 2.9 | Triplet |
| Beta-Protons (β-CH₂) | 1.9 - 2.3 | Multiplet |
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. docbrown.info This is highly effective for confirming the carbon skeleton of the compound. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.
In this compound, the carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the δ 170-180 ppm range. docbrown.info The carbons of the aromatic ring resonate between δ 120-145 ppm, with the carbon directly bonded to the bromine atom (C-Br) showing a distinct shift due to the halogen's electronic effect. The α-carbon (Cα), bonded to both the amino and carboxyl groups, appears around δ 50-60 ppm. The aliphatic carbons of the side chain (Cβ and Cγ) are the most shielded and resonate further upfield. docbrown.inforesearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on typical ranges for similar structures. Actual values are solvent-dependent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxyl (C=O) | 170 - 180 |
| Aromatic (C-Br) | ~122 |
| Aromatic (Ar-C) | 125 - 142 |
| Alpha-Carbon (α-C) | 50 - 60 |
| Gamma-Carbon (γ-C) | ~35 |
| Beta-Carbon (β-C) | ~31 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally fragile biomolecules like amino acids. nih.gov In positive ion mode, ESI typically results in the formation of a protonated molecular ion, [M+H]⁺. For this compound (C₁₀H₁₂BrNO₂), the molecular weight is approximately 273.11 g/mol (using the most common isotopes, ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Therefore, the ESI-MS spectrum would be expected to show a prominent ion cluster around m/z 274.
A key feature of bromine-containing compounds in mass spectrometry is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for bromine-containing ions. The [M+H]⁺ ion will appear as a pair of peaks (an M peak and an M+2 peak) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of a single bromine atom.
Further fragmentation (tandem MS or MS/MS) can provide structural information. A common fragmentation pathway for protonated amino acids is the neutral loss of formic acid (HCOOH, mass 46.02 Da), which would result in a fragment ion [M+H - 46]⁺. core.ac.uk
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass and, consequently, its elemental formula. wiley-vch.de While multiple chemical formulas can have the same nominal mass (integer mass), they will have unique exact masses due to the mass defect of their constituent atoms.
For this compound, the exact mass of the monoisotopic molecular ion [C₁₀H₁₂⁷⁹BrNO₂ + H]⁺ can be calculated precisely. This allows it to be distinguished from other potential compounds with a nominal mass of 274. The ability of HRMS to confirm the elemental composition provides unequivocal evidence for the identity of the compound, complementing the structural information from NMR.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display several characteristic absorption bands:
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. ucalgary.ca
N-H Stretch (Amine): The N-H stretching of the primary amine group typically appears in the 3200-3500 cm⁻¹ region. ucalgary.ca As amino acids often exist as zwitterions in the solid state, this may present as N-H stretches from the -NH₃⁺ group.
C-H Stretch: Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while aliphatic C-H stretches from the butanoic chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.publibretexts.org
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl group stretch is expected around 1700-1725 cm⁻¹. ucalgary.ca In the zwitterionic form, this band shifts to a lower frequency (around 1550-1610 cm⁻¹) corresponding to the carboxylate (COO⁻) asymmetric stretch.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. pressbooks.pub
C-Br Stretch: The stretching vibration for the carbon-bromine bond is expected to appear in the far-infrared region, typically between 690-515 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Amine | N-H Stretch | 3200 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Carbonyl (Acid) | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Carbon-Halogen | C-Br Stretch | 515 - 690 | Medium to Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules in the solid state. This technique not only provides a precise three-dimensional map of atomic positions within a crystal lattice but also allows for the assignment of the absolute configuration (R or S) at stereogenic centers. For this compound, the presence of a bromine atom is particularly advantageous for this purpose.
The determination of absolute configuration relies on the phenomenon of anomalous dispersion, or resonant scattering. numberanalytics.comias.ac.in When the wavelength of the incident X-rays is near an absorption edge of an atom, the scattering factor for that atom becomes a complex number. numberanalytics.comwikipedia.org This results in a breakdown of Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Bijvoet pair, are equal. numberanalytics.com The measurable difference in the intensities of these Bijvoet pairs is directly related to the absolute structure of the crystal. researchgate.net Heavier atoms, such as bromine, exhibit a more significant anomalous scattering effect, making the intensity differences more pronounced and the determination of the absolute configuration more reliable. researchgate.net Modern crystallographic methods, such as the calculation of the Flack parameter, provide a robust statistical measure of the correctness of the assigned absolute structure. mit.edu
While a specific crystal structure for this compound is not publicly available, analysis of crystallographic data from its analogues provides significant insight into its likely solid-state conformation. In the crystalline state, amino acids typically exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). The conformation of the butanoic acid chain and the orientation of the phenyl ring are influenced by intramolecular and intermolecular interactions, primarily hydrogen bonding and crystal packing forces.
Further insights can be drawn from other structurally similar compounds that have been analyzed by X-ray crystallography. The tables below present crystallographic data for selected analogues, illustrating the typical bond lengths, angles, and crystal packing arrangements that could be expected for this compound.
Interactive Table 1: Crystallographic Data for 4-(2-bromopropionyl)-3-phenylsydnone nih.gov
| Parameter | Value |
| Formula | C₁₁H₉BrN₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5388 (8) |
| b (Å) | 7.8094 (8) |
| c (Å) | 10.2470 (11) |
| α (°) | 89.1333 (14) |
| β (°) | 77.2754 (14) |
| γ (°) | 72.6502 (13) |
| Volume (ų) | 560.86 (10) |
| Z | 2 |
This interactive table allows for sorting and filtering of the crystallographic parameters.
Interactive Table 2: Crystallographic Data for (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide nih.gov
| Parameter | Value |
| Formula | C₂₃H₂₁BrN₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 (3) |
| b (Å) | 20.456 (5) |
| c (Å) | 17.890 (4) |
| β (°) | 94.12 (3) |
| Volume (ų) | 4501.2 (18) |
| Z | 8 |
This interactive table allows for sorting and filtering of the crystallographic parameters.
The conformational analysis of related phenylpropionic acids also suggests that the dihedral angle between the phenyl ring and the carboxylic acid group is a critical parameter influencing molecular shape and interactions. nih.gov For this compound, the interplay between the steric bulk of the bromine atom on the phenyl ring and the formation of a robust hydrogen-bonding network will ultimately dictate its solid-state conformation and crystal packing. The zwitterionic nature of the amino acid moiety is expected to lead to strong intermolecular N-H···O and C-H···O hydrogen bonds, similar to those observed in other amino acid crystal structures.
Applications and Research Trajectories of R 2 Amino 4 3 Bromophenyl Butanoic Acid in Advanced Organic Synthesis
Chiral Building Block in Asymmetric Synthesis
The utility of (R)-2-Amino-4-(3-bromophenyl)butanoic acid as a chiral building block stems from its inherent stereochemical purity and the presence of multiple functional groups that can be selectively manipulated. In asymmetric synthesis, the goal is to produce enantiomerically pure compounds, a critical requirement for pharmaceuticals where different enantiomers can have vastly different biological activities. nih.gov Chiral molecules like this compound serve as valuable starting materials, or synthons, providing a pre-defined stereocenter that is incorporated into the final target molecule.
The synthesis of complex molecules often relies on the use of such chiral building blocks, which can be derived from natural sources like amino acids or produced through asymmetric catalysis. thieme-connect.de The (R)-configuration at the α-carbon of this amino acid is a key feature that chemists can exploit to control the stereochemistry of subsequent reactions. The amino and carboxylic acid groups can be protected and activated using standard peptide chemistry protocols, allowing for its incorporation into larger molecules.
Furthermore, the bromo-substituent on the phenyl ring acts as a versatile chemical handle. For instance, chiral 2-bromo carboxylic acids, which can be synthesized from α-amino acids with retention of stereochemistry, are employed as sub-monomers in the synthesis of peptide tertiary amides. nih.gov This suggests a potential pathway where this compound could be converted to a corresponding chiral 2-bromo acid and used in sub-monomer synthesis to create diverse libraries of peptidomimetic structures. nih.gov The bromine atom is also amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of complex molecular frameworks.
Incorporation into Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and controlled conformation. nih.gov The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design. nih.gov this compound serves as an exemplary non-natural building block for this purpose.
The introduction of this amino acid into a peptide sequence can confer several advantages:
Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in the body. The unique side chain of this compound is not recognized by standard proteases, thus enhancing the metabolic stability of the resulting peptidomimetic. mdpi.com
Conformational Constraint: The bulky bromophenylpropyl side chain can restrict the conformational freedom of the peptide backbone. researchgate.netnih.gov This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. nih.gov The synthesis of conformationally constrained dipeptides, such as six-membered lactam-bridged structures, is a known strategy to create such rigid analogues. google.com
Modulation of Physicochemical Properties: Halogenation of aromatic residues is a recognized strategy to modulate the hydrophobic and aromatic-aromatic interactions within a peptide. nih.gov The bromine atom can alter the electronic properties of the phenyl ring, potentially influencing binding interactions with biological targets. nih.gov The use of halogenated amino acids is a common strategy to enhance the functionality of bioactive peptides. nih.gov
The synthesis of peptides containing bromoacetyl-modified lysine (B10760008) residues for creating cyclic structures highlights the utility of bromine as a reactive handle for intramolecular cyclization, a key strategy for creating constrained peptides. google.com Similarly, the bromo-substituent in this compound could be exploited for similar cyclization strategies. mdpi.com
Role in Non-Ribosomal Peptide Synthesis (NRPS) Research
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of complex and biologically active peptides, including many antibiotics, immunosuppressants, and cytostatics. nih.gov A key feature of NRPS is their ability to incorporate a vast repertoire of building blocks beyond the 20 proteinogenic amino acids, including D-amino acids, N-methylated amino acids, and other non-natural amino acids. nih.govnih.gov
The assembly-line logic of NRPS makes them attractive targets for bioengineering to produce novel peptide products. While there is no specific literature detailing the direct incorporation of this compound by natural or engineered NRPS systems, research in this area is advancing rapidly. Scientists have successfully engineered synthetase enzymes to incorporate a variety of synthetic amino acids. For example, a pyrrolysyl-tRNA synthetase mutant has been developed that can genetically incorporate twelve different meta-substituted phenylalanine derivatives, including those with halide substituents, into proteins in E. coli. researchgate.net
This demonstrates the potential for reprogramming biosynthetic machinery to accept novel substrates. The structural similarity of this compound to natural amino acids like phenylalanine makes it a plausible candidate for incorporation by a suitably engineered NRPS adenylation (A) domain, which is responsible for substrate selection. The development of such engineered NRPS modules could open up new avenues for the fermentative production of novel, halogenated non-ribosomal peptides with potentially unique biological activities.
Design and Synthesis of Novel Molecular Scaffolds
Beyond linear or cyclic peptides, amino acids are valuable starting materials for the synthesis of diverse and complex molecular scaffolds, particularly nitrogen-containing heterocycles. mdpi.comnih.govacs.org These scaffolds form the core of many pharmaceuticals and are of great interest in drug discovery. This compound, with its combination of a chiral center and a reactive aromatic ring, is a promising precursor for such endeavors.
The bromophenyl group is a key feature, serving as a linchpin for building molecular complexity. It can participate in various cross-coupling reactions to attach other molecular fragments, leading to the generation of diverse chemical libraries based on a common chiral core. For instance, amino acids have been used as starting points for the synthesis of complex bridged and fused heterocyclic systems. acs.org The synthesis of quinazoline (B50416) derivatives has also been achieved starting from amino acids. nih.gov
The general strategy involves using the amino acid to introduce stereochemistry and a set of functional groups that can be elaborated into more complex structures. The bromo-substituent on the target compound provides a site for late-stage diversification, allowing for the synthesis of a wide range of analogues from a common intermediate. This is a powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies. The development of chemical probes for bromodomains, for example, has benefited from the exploration of diverse aryl substituents on a core scaffold. nih.govacs.orgacs.org The ability to start from a chiral, bromo-functionalized amino acid like this compound provides a direct route to enantiomerically pure, complex scaffolds for screening and drug discovery campaigns.
Data Tables
Table 1: Chemical Properties of this compound and its Fmoc-protected derivative.
| Property | This compound | (R)-2-(Fmoc-amino)-4-(3-bromophenyl)butanoic acid acrotein.com |
| CAS Number | Not explicitly found | 1260594-41-9 acrotein.com |
| Molecular Formula | C10H12BrNO2 | C25H22BrNO4 acrotein.com |
| Molecular Weight | 258.11 g/mol | 480.35 g/mol acrotein.com |
| Key Structural Features | (R)-stereocenter, primary amine, carboxylic acid, 3-bromophenyl group | Fmoc protecting group on amine |
| Potential Applications | Chiral synthon, peptidomimetic component, precursor for molecular scaffolds | Building block in solid-phase peptide synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
